molecular formula C19H20BrN3O2S B10996016 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10996016
M. Wt: 434.4 g/mol
InChI Key: LEWAYMIEVAOZII-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising a thiazole ring substituted with a 4-bromophenyl group, a pyrrol-3-ol core with an imino group, and a tetrahydro-2H-pyran-4-ylmethyl substituent. The thiazole moiety is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and enzyme-inhibitory activities . The imino and hydroxyl groups on the pyrrole ring suggest polar interactions, such as hydrogen bonding, critical for target engagement .

Properties

Molecular Formula

C19H20BrN3O2S

Molecular Weight

434.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(oxan-4-ylmethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H20BrN3O2S/c20-14-3-1-13(2-4-14)15-11-26-19(22-15)17-16(24)10-23(18(17)21)9-12-5-7-25-8-6-12/h1-4,11-12,21,24H,5-10H2

InChI Key

LEWAYMIEVAOZII-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the thiazole ring through a cyclization reaction. The pyrrol-3-ol moiety is then introduced via a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or ether.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with 4-Bromophenyl Substituents

Compounds sharing the 4-(4-bromophenyl)-1,3-thiazol-2-yl group exhibit structural and functional diversity due to variations in their core scaffolds and substituents.

Compound Name / ID Core Structure Key Substituents/Functional Groups Key Spectral Data (IR, NMR) Biological/Physicochemical Notes
Target Compound Pyrrol-3-ol + thiazole 5-imino, tetrahydro-2H-pyran-4-ylmethyl O-H stretch (~3400 cm⁻¹, expected), C=N (imino, ~1600 cm⁻¹) Enhanced solubility due to pyran group
2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole (5a-e) Pyrazole + thiazole + benzoxazole Benzoxazole, pyrazole C-O (benzoxazole, ~1250 cm⁻¹), C=S (thiazole, ~690 cm⁻¹) Antimicrobial activity reported
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-4,5-dihydropyrazole Pyrazoline + indole C=O (1651 cm⁻¹), C=S (1167 cm⁻¹) NH/OH stretches (3134–3436 cm⁻¹) Potential enzyme inhibition
Compound 31 (4-(4-Bromophenyl)-1H-imidazole derivative) Imidazole 4-Bromophenyl N/A 4-fold activity loss when replaced with oxazole

Key Observations :

  • Replacement of imidazole with oxazole in compound 31 reduced IMPDH inhibitory activity, highlighting the importance of heterocycle electronics .
Halogen-Substituted Analogues

The 4-bromophenyl group is critical for hydrophobic interactions and halogen bonding. Comparisons with chloro derivatives reveal subtle differences:

Compound Pair Halogen (X) Structural Features Intermolecular Interactions Notes
4-(4-Bromophenyl)-thiazole (Target) Br Thiazole + pyrrol-3-ol C-Br···π interactions, C-H···N Bromine’s polarizability enhances binding
4-(4-Chlorophenyl)-thiazole derivative Cl Similar scaffold with Cl substitution Cl···π weaker than Br···π Lower bioactivity compared to Br analogs

Key Observations :

  • Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions compared to chlorine .
Pyrrole/Pyrazole Derivatives

The pyrrol-3-ol core in the target compound contrasts with pyrazole-based analogs:

Compound Core Functional Groups Spectral/Crystallographic Data Notes
Target Compound Pyrrol-3-ol 5-imino, hydroxyl Planar pyrrole ring with O-H/N-H interactions Potential for tautomerism (imino vs. enol)
4-{1-[4-(4-Bromophenyl)thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol} Pyrazoline Fluorophenyl, thiazole Dihedral angles: 18.81° (pyrazole-thiazole) Reduced planarity affects π-π stacking

Key Observations :

  • The pyrrol-3-ol core’s hydroxyl group enables stronger hydrogen bonding than pyrazole’s NH .

Biological Activity

The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule notable for its potential biological activities. Its structure integrates various functional groups, including a thiazole ring, a bromophenyl moiety, and a pyrrole derivative, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H21BrN4O2SC_{19}H_{21}BrN_{4}O_{2}S, with a molecular weight of approximately 442.3 g/mol. The structural features include:

Structural Feature Description
Thiazole RingContributes to antimicrobial and anticancer properties.
Bromophenyl GroupEnhances interaction with biological targets.
Pyrrole DerivativeKnown for neuroprotective and anticancer activities.

Antimicrobial Activity

Preliminary studies indicate that compounds containing thiazole and bromophenyl groups often exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit vital enzymes involved in cell metabolism.

Antitumor Activity

Research has highlighted the potential of thiazole-containing compounds as anticancer agents. The presence of the thiazole ring in this compound suggests possible interactions with cancer cell pathways. For example, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .

Compound IC50 (µg/mL) Activity
Compound A1.61 ± 1.92Antitumor
Compound B1.98 ± 1.22Antitumor

Neuroprotective Effects

The pyrrole moiety in this compound is associated with neuroprotective effects. Research indicates that similar compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Bromine Substitution : Enhances lipophilicity and biological activity.
  • Thiazole Integration : Essential for cytotoxic activity against cancer cells.
  • Pyrrole Modifications : Alterations can significantly impact neuroprotective properties.

Case Study 1: Anticancer Activity

A study involving a series of thiazole-pyrrole derivatives demonstrated that modifications at specific positions on the thiazole ring led to increased cytotoxicity against human glioblastoma cells. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against multi-drug resistant bacterial strains. Results indicated that certain substitutions enhanced their antibacterial efficacy, suggesting that further chemical modifications could lead to novel antimicrobial agents .

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